[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester
Overview
Description
[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with an iodine atom and a propyl group, as well as a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions, where the imidazole derivative is treated with iodine in the presence of an oxidizing agent.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions, where the imidazole derivative is treated with a propyl halide in the presence of a base.
Formation of the Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the propyl group is oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the iodine atom or the imidazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring or the propyl group.
Reduction: Reduced derivatives of the iodine atom or the imidazole ring.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Bromo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine.
[2-(4-Chloro-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of iodine.
[2-(4-Fluoro-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester imparts unique chemical and biological properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
Properties
Molecular Formula |
C13H22IN3O2 |
---|---|
Molecular Weight |
379.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodo-2-propylimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H22IN3O2/c1-5-6-11-16-10(14)9-17(11)8-7-15-12(18)19-13(2,3)4/h9H,5-8H2,1-4H3,(H,15,18) |
InChI Key |
KUIVGELKPAFGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CN1CCNC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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